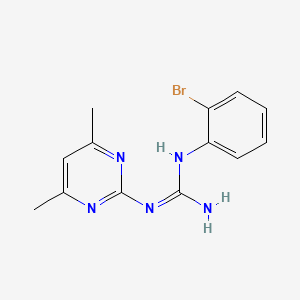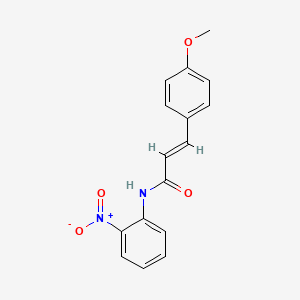
N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, also known as BPPG, is a small molecule inhibitor that has been widely used in scientific research to study the function of the P2X receptors. The P2X receptors are a family of ligand-gated ion channels that are activated by extracellular ATP. These receptors are involved in a variety of physiological processes, including neurotransmission, inflammation, and pain perception. BPPG has been shown to selectively inhibit the P2X4 receptor subtype, which is involved in the regulation of immune responses, pain perception, and neuronal signaling.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine involves the selective inhibition of the P2X4 receptor subtype. The P2X4 receptor is a ligand-gated ion channel that is activated by extracellular ATP. The binding of ATP to the receptor leads to the opening of the ion channel, which allows the influx of cations such as calcium and sodium. N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine inhibits the P2X4 receptor by binding to a specific site on the receptor, which prevents the opening of the ion channel.
Biochemical and Physiological Effects:
Studies have shown that N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine can have a variety of biochemical and physiological effects, depending on the specific physiological process being studied. For example, N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been shown to inhibit the release of pro-inflammatory cytokines in immune cells, which suggests that it may have anti-inflammatory effects. N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has also been shown to reduce pain perception in animal models, which suggests that it may have analgesic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in lab experiments is its selectivity for the P2X4 receptor subtype. This allows researchers to study the specific role of this receptor subtype in various physiological processes, without affecting other P2X receptor subtypes. However, one limitation of using N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine is its relatively low potency, which means that high concentrations of the compound may be required to achieve significant effects.
Future Directions
There are several future directions for the use of N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in scientific research. One area of interest is the role of the P2X4 receptor in neuroinflammation and neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine as a potential therapeutic agent for the treatment of pain and inflammation. Finally, there is also interest in the development of more potent and selective P2X4 receptor inhibitors, which could have broader applications in scientific research and drug development.
Synthesis Methods
N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine can be synthesized using a multi-step procedure that involves the reaction of 2-bromophenylamine with 4,6-dimethyl-2-chloropyrimidine, followed by the reaction of the resulting intermediate with guanidine hydrochloride. The final product is obtained by recrystallization from a suitable solvent.
Scientific Research Applications
N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been widely used in scientific research to study the function of the P2X4 receptor subtype. Studies have shown that N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine can selectively inhibit the P2X4 receptor, without affecting other P2X receptor subtypes. This has allowed researchers to study the specific role of the P2X4 receptor in various physiological processes, including inflammation, pain perception, and neuronal signaling.
properties
IUPAC Name |
1-(2-bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-6-4-3-5-10(11)14/h3-7H,1-2H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQGDXUZBOTLAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-3-phenyl-2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}propan-1-ol](/img/structure/B5330617.png)
![2-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B5330618.png)
![N-(2-furylmethyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5330634.png)
![methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5330635.png)

![(3aR*,5S*,6S*,7aS*)-2-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)octahydro-1H-isoindole-5,6-diol](/img/structure/B5330650.png)

![4-[2-(4-morpholinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5330668.png)
![2-(bromomethylene)-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B5330683.png)
![5-(2,8-diazaspiro[4.5]dec-3-ylcarbonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B5330707.png)
![2-[4-(1H-tetrazol-1-yl)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5330712.png)

![1-(2,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5330725.png)
![N-[1-{[(3,4-dimethylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5330733.png)